

# Application Notes and Protocols for the Laboratory Synthesis of Solanacol

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## Compound of Interest

Compound Name: Solanacol

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## Abstract

**Solanacol** is a naturally occurring strigolactone isolated from tobacco (*Nicotiana tabacum*). Strigolactones are a class of phytohormones that play a crucial role in regulating plant development, including seed germination of parasitic weeds. The unique structure of **solanacol**, featuring a substituted benzene A-ring, makes it a molecule of interest for studies in plant biology and as a potential lead for the development of novel agrochemicals. This document provides detailed protocols for the chemical synthesis of **solanacol** for laboratory use, based on established synthetic routes. It also includes an overview of the strigolactone signaling pathway, in which **solanacol** is involved.

## Introduction

**Solanacol** is a germination stimulant for the seeds of root parasitic weeds.[1][2] Its chemical structure is unique among naturally occurring strigolactones due to the presence of a benzene A-ring.[1] The laboratory synthesis of **solanacol** is essential for producing sufficient quantities for research purposes, including structure-activity relationship studies and investigation of its biological mechanism of action. The synthesis described herein follows a concise route starting from commercially available 2,3-dimethylbenzaldehyde.

## Chemical Synthesis of Solanacol

The following protocol is a multi-step synthesis to obtain racemic **solanacol**. For the synthesis of optically active **solanacol**, an enzymatic resolution step can be incorporated.[\[1\]](#)[\[2\]](#)

## Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction                | Starting Material   | Product   | Reagents and Conditions   | Yield (%)    |
|------|-------------------------|---|---|---|--------------|
| 1    | Grignard Reaction       | 2,3-Dimethylbenzaldehyde                                  | 1-(2,3-Dimethylphenyl)prop-2-en-1-ol                      | Vinylmagnesium bromide, THF   | 99           |
| 2    | Oxidation               | 1-(2,3-Dimethylphenyl)prop-2-en-1-ol                      | 1-(2,3-Dimethylphenyl)prop-2-en-1-one                     | 2-Iodoxybenzoic acid (IBX), DMSO  | 95           |
| 3    | Nazarov Cyclization     | 1-(2,3-Dimethylphenyl)prop-2-en-1-one                     | 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one                   | Trifluoromethanesulfonic acid (CF <sub>3</sub> SO <sub>3</sub> H)   | 92           |
| 4    | Carboxylation           | 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one                   | (6,7-Dimethyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid | NaH, Dimethyl carbonate, then HCl/AcOH reflux   | 83 (2 steps) |
| 5    | Reduction/Lactonization | (6,7-Dimethyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid | Tricyclic lactone   | NaBH <sub>4</sub> , MeOH  | 93           |
| 6    | Hydroxylation           | Tricyclic lactone   | (±)-Solanacol   | N-Bromosuccinimide (NBS), AIBN, CCl <sub>4</sub> ; then CaCO <sub>3</sub> , Acetone/EtOH/H <sub>2</sub> O | 60           |

## Experimental Protocols

### Step 1: Synthesis of 1-(2,3-Dimethylphenyl)prop-2-en-1-ol

- To a solution of 2,3-dimethylbenzaldehyde in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add vinylmagnesium bromide (1.0 M solution in THF) dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 2 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(2,3-dimethylphenyl)prop-2-en-1-ol as a colorless oil.

### Step 2: Synthesis of 1-(2,3-Dimethylphenyl)prop-2-en-1-one

- To a solution of 1-(2,3-dimethylphenyl)prop-2-en-1-ol in dimethyl sulfoxide (DMSO), add 2-iodoxybenzoic acid (IBX).
- Stir the mixture at room temperature for 1.5 hours.
- Dilute the reaction mixture with water and filter.
- Extract the filtrate with a mixture of ethyl acetate and hexane.
- Wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the residue by flash chromatography on silica gel to give 1-(2,3-dimethylphenyl)prop-2-en-1-one.<sup>[1]</sup>

### Step 3: Synthesis of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

- Add 1-(2,3-dimethylphenyl)prop-2-en-1-one to an excess of trifluoromethanesulfonic acid ( $\text{CF}_3\text{SO}_3\text{H}$ ) at 0 °C.
- Stir the reaction mixture for a short period until the reaction is complete (monitor by TLC).
- Carefully pour the reaction mixture into ice water.
- Extract the mixture with dichloromethane.
- Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the residue by chromatography on silica gel to afford 6,7-dimethyl-2,3-dihydro-1H-inden-1-one as a yellow solid.<sup>[1]</sup>

#### Step 4: Synthesis of (6,7-Dimethyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid

- To a suspension of sodium hydride in anhydrous dimethyl carbonate, add a solution of 6,7-dimethyl-2,3-dihydro-1H-inden-1-one in anhydrous THF.
- Heat the mixture to reflux for 2 hours.
- Cool the reaction mixture and quench with 1 M HCl.
- Extract the mixture with toluene, dry the organic layer over magnesium sulfate, and concentrate.
- Dissolve the resulting diester in a mixture of 6 M HCl and acetic acid and heat under reflux for 3 hours.
- Dilute the reaction mixture with water and extract with ethyl acetate.
- Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
- Recrystallize the residue from ethanol to give the carboxylic acid.<sup>[1]</sup>

#### Step 5: Synthesis of Tricyclic lactone

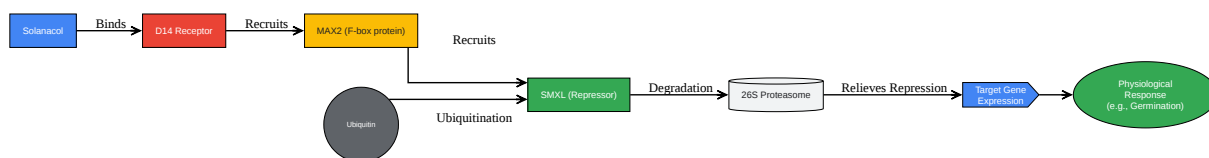
- To a solution of (6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid in methanol, add sodium borohydride ( $\text{NaBH}_4$ ) in portions at 0 °C.
- Stir the reaction mixture at room temperature for 1 hour.
- Acidify the mixture with 1 M HCl and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the tricyclic lactone.

#### Step 6: Synthesis of (±)-**Solanacol**

- To a solution of the tricyclic lactone in carbon tetrachloride ( $\text{CCl}_4$ ), add N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).
- Stir the mixture under reflux for 3 hours.
- Cool the reaction mixture and filter through Celite.
- Concentrate the filtrate under reduced pressure.
- Dissolve the crude bromide immediately in a 1:1:1 mixture of acetone, ethanol, and water.
- Add calcium carbonate ( $\text{CaCO}_3$ ) and stir the mixture overnight at room temperature.
- Remove the organic solvents under reduced pressure.
- Dilute the resulting mixture with 2 M HCl and extract with ethyl acetate.
- Purify the crude product by flash column chromatography on silica gel to afford (±)-**solanacol**.<sup>[1]</sup>

## Solanacol Signaling Pathway

**Solanacol**, as a strigolactone, is perceived by the DWARF14 (D14) receptor, an  $\alpha/\beta$  hydrolase. Upon binding, D14 undergoes a conformational change that allows it to interact with the F-box protein MORE AXILLARY GROWTH2 (MAX2). This complex then recruits SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins, which are transcriptional repressors. The recruitment of SMXL proteins leads to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL repressors allows for the expression of downstream target genes, ultimately leading to a physiological response, such as seed germination.

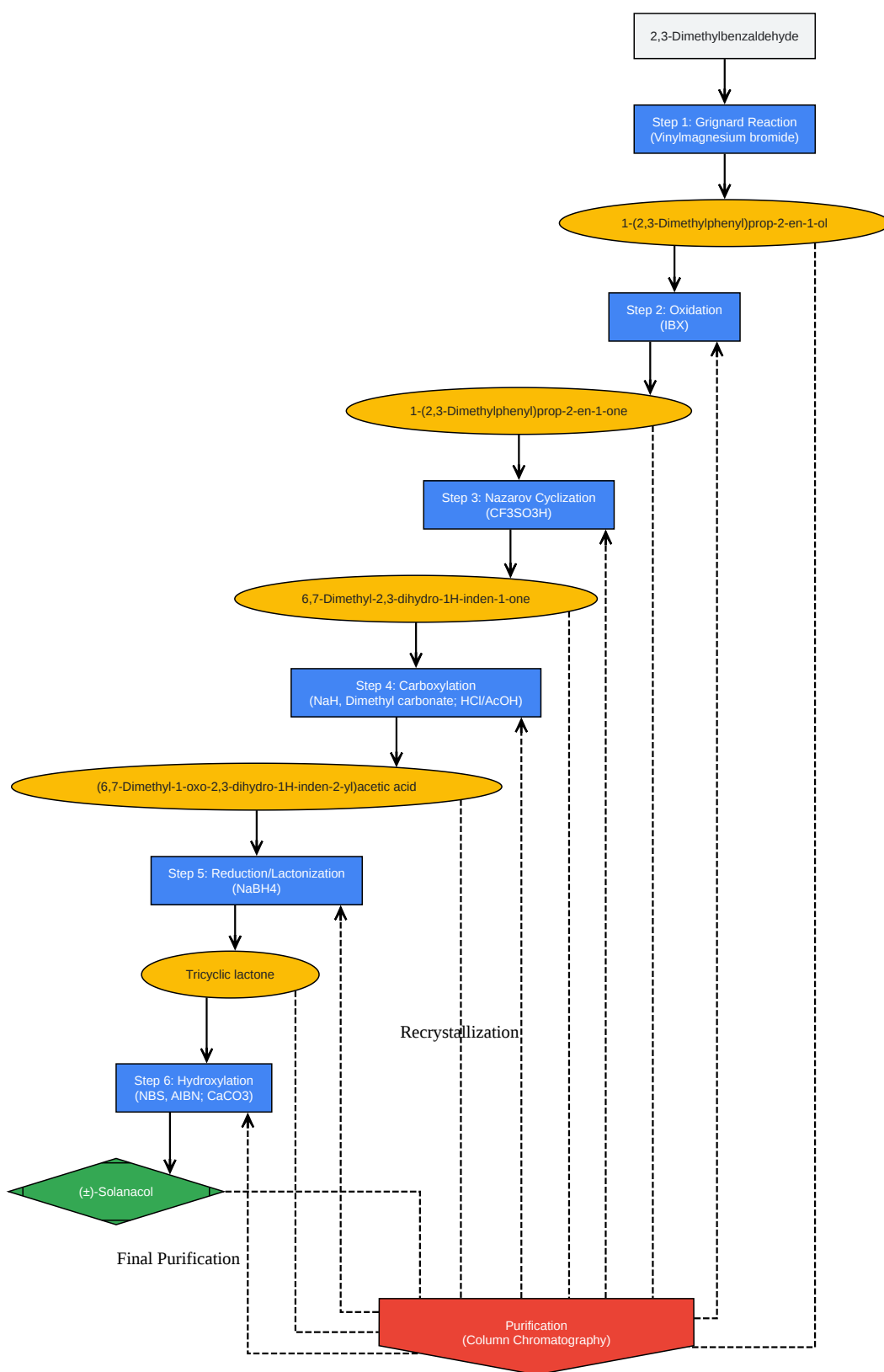


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Caption: A simplified diagram of the **Solanacol** signaling pathway.

## Experimental Workflow for Synthesis

The overall workflow for the chemical synthesis of **Solanacol** involves a series of sequential chemical transformations, each followed by a purification step to isolate the desired intermediate before proceeding to the next reaction.



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Caption: The experimental workflow for the synthesis of **Solanacol**.



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